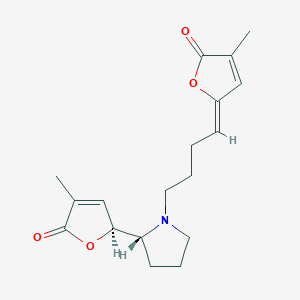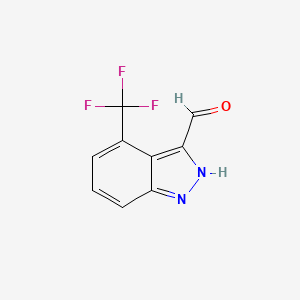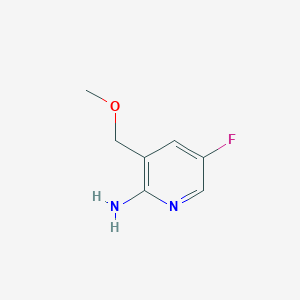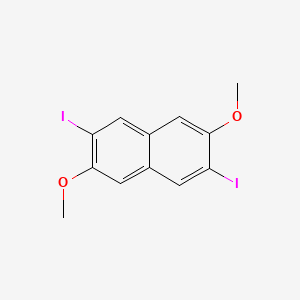![molecular formula C24H23BO2S B12828273 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene is an organic compound that features a dibenzothiophene core linked to a phenyl ring, which is further substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a dibenzothiophene derivative and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the sulfur atom in the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene involves its interaction with molecular targets through its functional groups. The dioxaborolane group can participate in boron-mediated reactions, while the dibenzothiophene core can engage in π-π interactions and other non-covalent interactions. These interactions can influence various pathways, including those involved in electronic and photophysical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dibenzothiophene core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the dibenzothiophene core.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a benzoate ester instead of the dibenzothiophene core.
Uniqueness
The uniqueness of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene lies in its combination of the dibenzothiophene core and the dioxaborolane group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and organic electronics .
Properties
Molecular Formula |
C24H23BO2S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(3-dibenzothiophen-3-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO2S/c1-23(2)24(3,4)27-25(26-23)18-9-7-8-16(14-18)17-12-13-20-19-10-5-6-11-21(19)28-22(20)15-17/h5-15H,1-4H3 |
InChI Key |
YWEXOQQAQACMAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


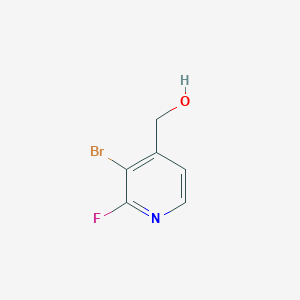
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
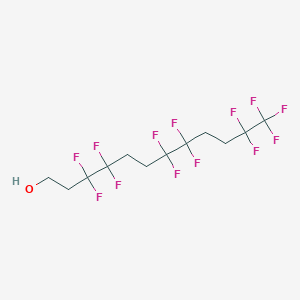
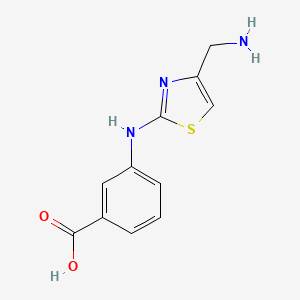
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
